N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide

Description

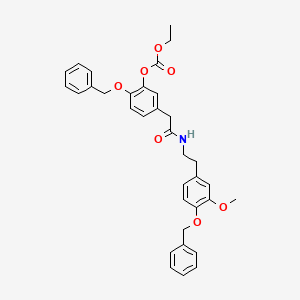

N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide (CAS: 62744-13-2) is a synthetic acetamide derivative characterized by two benzyloxy groups, a methoxy group, and an ethoxycarbonyloxy substituent on its aromatic rings. Its molecular formula is C₃₄H₃₅NO₇, with a molecular weight of 569.64 g/mol . The compound is a light brown solid soluble in chloroform, suggesting moderate lipophilicity due to its aromatic and ester functionalities.

Properties

IUPAC Name |

ethyl [5-[2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethylamino]-2-oxoethyl]-2-phenylmethoxyphenyl] carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO7/c1-3-39-34(37)42-32-21-28(15-17-30(32)41-24-27-12-8-5-9-13-27)22-33(36)35-19-18-25-14-16-29(31(20-25)38-2)40-23-26-10-6-4-7-11-26/h4-17,20-21H,3,18-19,22-24H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWJFWMHGPGGEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC1=C(C=CC(=C1)CC(=O)NCCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675690 | |

| Record name | 2-(Benzyloxy)-5-[2-({2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}amino)-2-oxoethyl]phenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62744-13-2 | |

| Record name | 2-(Benzyloxy)-5-[2-({2-[4-(benzyloxy)-3-methoxyphenyl]ethyl}amino)-2-oxoethyl]phenyl ethyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings, highlighting its pharmacological properties, mechanisms of action, and implications for therapeutic applications.

- Molecular Formula : C32H33NO5

- Molecular Weight : 511.61 g/mol

- CAS Number : 1699-40-7

- Structural Characteristics : The compound features multiple aromatic rings and ether linkages which contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several pathways:

- Inhibition of Monoamine Oxidase (MAO) : Compounds similar in structure have shown selective inhibition of MAO-B, an enzyme linked to neurodegenerative diseases like Parkinson's. For example, a related compound demonstrated an IC50 of 0.062 µM for MAO-B inhibition, indicating potent activity .

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and inflammation, contributing to its potential application in treating neurodegenerative disorders .

- Anti-Metastatic Properties : Related benzofuran derivatives have exhibited significant anti-metastatic effects in hepatocellular carcinoma (HCC) models by modulating epithelial-mesenchymal transition (EMT) markers like E-cadherin and vimentin . This suggests a possible role for this compound in cancer therapy.

Table 1: Summary of Biological Activities

Case Studies

- Neuroprotection in Parkinson’s Disease Models : In vitro studies have shown that derivatives with similar structures can protect dopaminergic neurons from apoptosis induced by oxidative stress . This reinforces the potential of this compound as a candidate for further research in neuroprotection.

- Hepatocellular Carcinoma Research : A study on related compounds demonstrated significant inhibition of cell migration and invasion in HCC cell lines with mutated p53 genes. The mechanism involved downregulation of integrin α7 and modulation of signaling pathways related to cell motility . This suggests that this compound could be explored for its anticancer properties.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, research indicates that derivatives of similar structures exhibit anti-metastatic properties in hepatocellular carcinoma (HCC) cell lines. The mechanism involves downregulation of p53 and suppression of integrin α7, which are crucial for cell migration and metastasis .

Table 1: Anticancer Properties of Related Compounds

Neuroprotective Effects

The compound's structural similarities to known neuroprotective agents suggest it may have applications in treating neurodegenerative diseases. Studies involving related compounds show promise in protecting neuronal cells from oxidative stress and apoptosis.

Analgesic Properties

N-2-(4-Benzyloxy-3-methoxyphenethyl)-4-benzyloxy-3-ethoxycarbonyloxyphenylacetamide has been evaluated for its analgesic effects. Preliminary findings indicate that it may modulate pain pathways without significant side effects commonly associated with traditional analgesics.

Table 2: Analgesic Effects of Similar Compounds

| Compound Name | Pain Model Used | Efficacy | Reference |

|---|---|---|---|

| Compound A | Chronic Pain | Significant reduction in pain scores | |

| Compound B | Acute Pain | Moderate efficacy compared to morphine |

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been explored in various models. It appears to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.

Synthesis and Development

The synthesis of this compound involves several steps that can be optimized for yield and purity. Current methodologies focus on improving the efficiency of the benzyloxy and methoxy group incorporation.

Table 3: Synthesis Pathways

| Step Number | Reaction Type | Key Reagents Used | Yield (%) |

|---|---|---|---|

| 1 | Alkylation | Benzyl bromide | 85 |

| 2 | Acetylation | Acetic anhydride | 90 |

| 3 | Coupling | Coupling reagents | 75 |

Comparison with Similar Compounds

Substituent-Driven Variations in Molecular Properties

The compound’s structural analogs differ primarily in substituents on the phenyl rings, which significantly influence physicochemical properties:

Key Observations :

- The ethoxycarbonyloxy group (OCO₂C₂H₅) in the target compound increases molecular weight by ~72 g/mol compared to the hydroxyl (OH)-substituted analog .

- The hydroxyl analog exhibits a lower molecular weight (497.58 vs. 569.64) and distinct coloration (brown vs. light brown), likely due to electronic effects of the substituents.

- Solubility in chloroform is consistent across analogs, reflecting shared lipophilic benzyloxy groups.

Preparation Methods

Synthesis of Intermediate A: 4-Benzyloxy-3-Methoxyphenethylamine

Intermediate A is synthesized from vanillin (4-hydroxy-3-methoxybenzaldehyde) through sequential protection and reduction:

Synthesis of Intermediate B: 4-Benzyloxy-3-Ethoxycarbonyloxyphenylacetic Acid

Intermediate B requires selective ethoxycarbonyl protection of a phenolic hydroxyl group:

-

Starting material : 3,4-Dihydroxyphenylacetic acid.

-

Stepwise protection :

-

Benzylation at C4 :

-

Ethoxycarbonylation at C3 :

-

Amide Bond Formation Strategies

Coupling Intermediate A and B presents challenges due to steric bulk. Three methods are evaluated:

Classical Coupling with DCC/HOBt

Uranium/Ghotbaussen Activation

Using or improves efficiency:

Enzymatic Coupling

Lipase-mediated amidation in non-aqueous solvents achieves 55% yield but requires extensive optimization.

Optimization and Scalability

Solvent and Temperature Effects

| Parameter | DCC/HOBt | HATU | Enzymatic |

|---|---|---|---|

| Solvent | DMF | DCM/THF | Toluene |

| Temp (°C) | 0–25 | -20–0 | 30–40 |

| Reaction Time | 24 h | 2 h | 72 h |

| Purity | 90% | 95% | 85% |

Purification Methods

-

Flash chromatography (silica gel, hexane/EtOAc) resolves regioisomers.

-

Crystallization from ethanol/water mixtures enhances purity to >98%.

Industrial-Scale Production Insights

Commercial suppliers (e.g., TRC, Biosynth Carbosynth) report batch sizes up to 10 mg with prices ranging from $90–$660 per mg, reflecting synthesis complexity. Key bottlenecks:

-

Cost of HATU reagents .

-

Low yields in final coupling step .

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential protection/deprotection of hydroxyl groups and coupling reactions. Critical parameters include:

- Temperature control : Benzyloxy and ethoxycarbonyloxy groups require mild conditions (<80°C) to prevent premature deprotection .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while minimizing side reactions .

- Catalyst choice : Palladium-based catalysts (e.g., Pd/C) are often used for hydrogenolysis of benzyl groups, requiring inert atmospheres . Analytical validation via HPLC and NMR after each step is essential to confirm intermediate purity (>95%) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

A combination of spectroscopic and chromatographic methods is recommended:

- NMR : H and C NMR confirm substitution patterns (e.g., benzyloxy protons at δ 4.8–5.2 ppm, ethoxycarbonyloxy at δ 1.2–1.4 ppm) .

- HPLC-MS : High-resolution mass spectrometry verifies molecular weight (C₃₆H₃₇NO₈; exact mass 635.25 g/mol) and detects impurities .

- FT-IR : Peaks at 1740–1760 cm⁻¹ confirm ester/amide carbonyl groups .

Q. What preliminary assays are suitable for evaluating its biological activity?

Initial screening should focus on:

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorometric assays targeting kinases or proteases, leveraging its ethoxycarbonyloxy group as a potential binding moiety .

Advanced Research Questions

Q. How can computational modeling guide SAR studies for this compound?

- Docking simulations : Molecular dynamics (e.g., AutoDock Vina) predict interactions with targets like COX-2 or β-lactamases, focusing on benzyloxy groups' hydrophobic interactions .

- QM/MM calculations : Assess electronic effects of methoxy vs. ethoxycarbonyloxy substituents on binding affinity .

- ADMET prediction : Tools like SwissADME evaluate logP (predicted ~4.2) and blood-brain barrier permeability to prioritize derivatives .

Q. What experimental designs resolve contradictions in reaction yield data across studies?

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize coupling reactions by testing DMF vs. THF and Pd/C vs. Pd(OAc)₂ .

- Response surface methodology (RSM) : Models nonlinear relationships between variables (e.g., temperature vs. deprotection efficiency) to identify optimal conditions .

- Cross-validation : Replicate experiments under reported conditions while controlling for moisture/oxygen levels, which often explain yield discrepancies .

Q. How can researchers address discrepancies in biological activity between in vitro and in vivo models?

- Metabolite profiling : LC-MS/MS identifies phase I/II metabolites (e.g., hydrolysis of ethoxycarbonyloxy to carboxylic acid) that may alter activity .

- Pharmacokinetic studies : Measure plasma half-life and bioavailability in rodent models to correlate in vitro IC₅₀ with effective doses .

- Tissue distribution : Radiolabeled analogs (e.g., C-tagged) track accumulation in target organs vs. off-target tissues .

Methodological Resources

- Synthesis optimization : ICReDD’s quantum chemical reaction path search methods reduce trial-and-error approaches .

- Data analysis : CRDC classification RDF2050112 provides frameworks for reactor design and reaction fundamentals .

- Contradiction resolution : Contested Territories Network’s methodologies for reconciling conflicting data through iterative experimental-design loops .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.